tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-amine
Description
Properties
IUPAC Name |
1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-8-1-5-3-9-4-6(5)2-8/h5-6H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRTYRZZGZYFET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CN1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-amine (THFP) is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of THFP, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Overview
THFP is characterized by a fused furo-pyrrole ring system, which contributes to its diverse reactivity and interaction with biological targets. Its structure allows for various substitutions that can enhance or modify its biological properties. The compound's molecular formula is C₈H₉N, and its structure can be represented as follows:
The biological activity of THFP is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The following mechanisms have been suggested:
- Enzyme Inhibition : THFP has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, studies indicate that it may inhibit LRRK2 (Leucine-rich repeat kinase 2), a target for treating Parkinson's disease .
- Receptor Modulation : The compound's structure allows it to bind to receptors, potentially modulating signaling pathways related to neurodegenerative diseases and other disorders.
Biological Activities
THFP exhibits several notable biological activities, which are summarized in the table below:
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluating various furo-pyrrole derivatives found that THFP and its analogs displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the furan moiety was crucial for this activity, suggesting a broad-spectrum potential against microbial pathogens .
- Neuroprotective Effects : Research focused on THFP's role in neuroprotection highlights its ability to inhibit LRRK2 kinase activity. This inhibition could mitigate neuronal cell death associated with Parkinson's disease models, indicating a possible therapeutic application for neurodegenerative conditions .
- Anti-inflammatory Properties : In vitro assays have demonstrated that THFP can reduce pro-inflammatory cytokine production in activated macrophages. This suggests its potential use in treating inflammatory diseases.
Scientific Research Applications
Structural Features and Synthesis
Tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-amine is characterized by a fused furan and pyrrole ring system, which contributes to its stability and reactivity. The compound can be synthesized through various methods, including alkylation and cyclization reactions involving suitable precursors.
Synthesis Overview
| Method | Description |
|---|---|
| Alkylation | Utilizes bases like K2CO3 to promote the formation of the desired heterocyclic structure. |
| Cyclization | Involves the reaction of amines with appropriate cyclic precursors to form the furo-pyrrole framework. |
Pharmaceutical Applications
The compound has demonstrated potential in several pharmaceutical applications:
- Anticancer Activity : Research indicates that this compound derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the modulation of key signaling pathways related to cell proliferation and apoptosis .
- Neuroprotective Effects : Studies have shown that compounds with similar structures can provide neuroprotection in models of neurodegenerative diseases. This activity is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .
- Antimicrobial Properties : The compound has been investigated for its antimicrobial activity against a range of pathogens, suggesting its potential as a therapeutic agent in treating infections .
The biological activity of this compound is primarily linked to its interactions with various molecular targets:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which can be beneficial in drug development for metabolic disorders .
- Receptor Modulation : Its unique structure allows it to bind selectively to certain receptors, potentially modulating biological pathways involved in various physiological processes .
Neuroprotection in Animal Models
A study involving animal models demonstrated that derivatives of this compound significantly reduced neuronal death in ischemic conditions. The mechanism was linked to the modulation of glutamate receptors, highlighting its potential for treating conditions like stroke or traumatic brain injury .
Antioxidant Activity
In vitro assays revealed that this compound exhibited significant scavenging activity against free radicals. This suggests its potential use in formulations aimed at reducing oxidative damage associated with aging and chronic diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
The target compound’s fused furo-pyrrole system differentiates it from other heterocyclic amines. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison of Tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-amine and Analogs
Key Observations:
- Furo-Pyrrole vs. This may improve solubility in polar solvents but reduce membrane permeability .
- Substituent Effects: Derivatives like the tert-butyl carbamate (CAS 1251015-11-8) exhibit increased steric bulk and hydrophobicity, which can modulate pharmacokinetic properties such as metabolic stability .
Preparation Methods
General Synthetic Strategy
The synthesis of tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-amine typically proceeds via:
- Cyclization of suitable precursors under acidic or basic conditions to form the fused heterocyclic core.
- Nucleophilic substitution reactions to introduce the amine group onto the fused ring system.
This approach leverages the reactivity of functionalized precursors such as epoxides, halides, or amino alcohols to achieve ring closure and amine installation in a controlled manner.
Cyclization of Precursors
A common method involves cyclization reactions starting from bifunctional intermediates capable of forming both the tetrahydrofuran and pyrrole rings. For example:
- Epoxide-containing intermediates can undergo ring-opening with amines, followed by intramolecular cyclization to form the fused ring system.
- The choice of base and solvent critically affects regioselectivity and yield during cyclization.
Research on related heterocycles indicates that bases such as potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or sodium hydride (NaH) in solvents like dimethylformamide (DMF) provide favorable conditions for regioselective cyclization.
Representative Synthetic Route (Based on Literature)
Reaction Condition Optimization
Studies on related fused heterocycles have shown:
- Base choice : NaH in DMF provides high regioselectivity and faster conversion compared to K2CO3 or Cs2CO3.
- Solvent effects : Polar aprotic solvents like DMF enhance nucleophilicity and regioselectivity.
- Temperature control : Moderate temperatures (room temperature to 70°C) balance reaction rate and product stability.
- Reaction time : Prolonged reaction times may lead to product degradation; optimization is required to maximize yield.
Yield and Purification Challenges
Summary Table of Preparation Parameters
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
